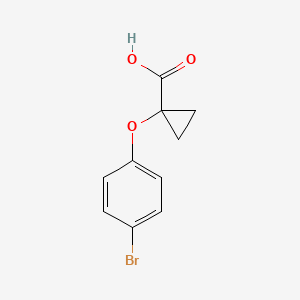

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-bromophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 4-bromophenol with cyclopropanecarboxylic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the reaction with a cyclopropanecarboxylic acid chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxylic acid group.

Oxidation: Potassium permanganate (KMnO4) can be used for oxidizing the carboxylic acid group.

Major Products Formed

Substitution: Products include various substituted phenoxycyclopropanecarboxylic acids.

Reduction: The major product is 1-(4-bromophenoxy)cyclopropanol.

Oxidation: The major product is 1-(4-bromophenoxy)cyclopropanecarboxylate.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Enzymatic Activity:

One significant application of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is its potential as an inhibitor of specific enzymes involved in disease pathways. Research indicates that derivatives of cyclopropane carboxylic acids can inhibit enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in ethylene biosynthesis in plants and is also implicated in various human diseases. The compound's structural analogs have shown promise in modulating the activity of ACO2, suggesting potential therapeutic applications in both plant biology and human health .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory properties. Studies have suggested that cyclopropane carboxylic acid derivatives can act as leukotriene C4 synthase inhibitors, which may be beneficial for treating conditions such as asthma and allergic responses. This application highlights the compound's relevance in developing new therapeutic agents targeting inflammatory pathways .

Agricultural Applications

Ethylene Biosynthesis Inhibition:

In agriculture, the inhibition of ethylene production is crucial for extending the shelf life of fruits and vegetables. The use of this compound as an ethylene biosynthesis inhibitor can help delay ripening and senescence in crops, thereby improving post-harvest quality. Research has demonstrated that this compound can effectively modulate ethylene levels, offering a potential solution for enhancing food preservation techniques .

Plant Growth Regulation:

Moreover, the compound's ability to influence plant growth and development through its action on ethylene pathways presents opportunities for its use as a growth regulator. By manipulating ethylene levels, it can promote desirable traits such as increased fruit size or improved resistance to environmental stressors .

Material Science

Synthesis of Functionalized Compounds:

In material science, this compound serves as a precursor for synthesizing functionalized cyclopropanes through various chemical reactions. Its unique structural features allow it to participate in photoredox-catalyzed decarboxylative radical addition reactions, leading to the formation of complex organic molecules with potential applications in pharmaceuticals and advanced materials .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to the observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Bromophenyl)cyclopropanecarboxylic acid

- 1-(4-Chlorophenoxy)cyclopropanecarboxylic acid

- 1-(4-Methylphenoxy)cyclopropanecarboxylic acid

Uniqueness

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Activité Biologique

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound is characterized by its unique structure, which includes a bromophenoxy group attached to a cyclopropane carboxylic acid moiety. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes and pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, potentially modulating pathways such as the cholinergic pathway through acetylcholine esterase (AChE) inhibition.

- Biochemical Pathways : It affects various biochemical pathways, including those related to signal transduction and ion transport, which can lead to cytotoxic effects against cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against several human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in studies focusing on its effects on cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

Study 2: Inhibition of Inflammatory Cytokines

Another study explored the compound's ability to inhibit inflammatory cytokines in vitro. The findings revealed that treatment with this compound resulted in a significant decrease in TNF-α and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted the compound's potential applications in drug development:

- Pharmaceutical Development : Researchers are investigating its use as a lead compound for designing new drugs targeting inflammatory diseases.

- Structure-Activity Relationship (SAR) : Studies have focused on modifying the compound's structure to enhance its potency and selectivity against specific targets .

Propriétés

IUPAC Name |

1-(4-bromophenoxy)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSZPWVQZJYPEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.